1-(Pyridazin-4-yl)propan-2-one is an organic compound characterized by a pyridazine ring attached to a propan-2-one moiety. This compound falls under the category of ketones, specifically those containing heterocyclic aromatic systems. Its structure allows for various chemical reactivity patterns, making it a subject of interest in synthetic organic chemistry and medicinal chemistry.
The compound can be synthesized through various methods, which often involve the functionalization of pyridazine derivatives. The synthesis and analysis of 1-(Pyridazin-4-yl)propan-2-one have been documented in several academic sources, highlighting its significance in chemical research and potential applications in pharmaceuticals.
1-(Pyridazin-4-yl)propan-2-one is classified as:
The synthesis of 1-(Pyridazin-4-yl)propan-2-one can be performed using several methodologies, including:
For example, a typical synthesis might involve the reaction of pyridazine with an appropriate alkyl halide in the presence of a base such as sodium hydride or potassium carbonate, followed by hydrolysis to yield 1-(Pyridazin-4-yl)propan-2-one. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
1-(Pyridazin-4-yl)propan-2-one has the following structural formula:
Key molecular data include:
1-(Pyridazin-4-yl)propan-2-one can undergo various chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for 1-(Pyridazin-4-yl)propan-2-one primarily involves its interaction with biological targets such as enzymes or receptors. The carbonyl group can form hydrogen bonds with amino acid residues in active sites, potentially inhibiting enzymatic activity or modulating receptor responses.
Research indicates that modifications to the pyridazine ring can enhance binding affinity and specificity towards particular biological targets, which is crucial for drug development.
1-(Pyridazin-4-yl)propan-2-one exhibits:
Key chemical properties include:
1-(Pyridazin-4-yl)propan-2-one has several scientific applications:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide high-resolution insights into the molecular architecture of 1-(pyridazin-4-yl)propan-2-one (C₇H₈N₂O). The molecule adopts a near-planar conformation where the pyridazine ring and propan-2-one moiety intersect at a dihedral angle of 5.2°, facilitating extended π-conjugation. Critical bond parameters include:
Electronic analysis reveals a polarized structure with substantial charge delocalization. Natural Bond Orbital (NBO) calculations indicate significant hyperconjugation between the pyridazine ring's nitrogen lone pairs (nN → σ*C-C) and the carbonyl's π-system (πC=O → π*pyridazine), stabilizing the molecule by ~20 kJ/mol per interaction [2] [6]. Frontier molecular orbital analysis shows a HOMO-LUMO energy gap of 4.8 eV, signifying moderate kinetic stability and chemical reactivity. The HOMO is localized primarily over the pyridazine π-system and adjacent methylene group, while the LUMO encompasses the carbonyl and electron-deficient pyridazine ring, designating these sites as nucleophilic and electrophilic hotspots, respectively [2] [9].
Table 1: Key Geometric Parameters from DFT Optimization
Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
---|---|---|---|
N1-N2 | 1.339 | - | - |
C7-C8 | 1.512 | C6-C7-C8: 121.5 | - |
C8=O9 | 1.221 | C7-C8-O9: 121.1 | C6-C7-C8-O9: 5.2 |
Pyridazine ring | - | N1-C6-C7: 117.8 | - |
FT-IR Spectroscopy: Experimental spectra exhibit signature vibrations corresponding to functional groups and ring structure:
NMR Spectroscopy: ¹³C and ¹H NMR assignments (DMSO-d₆, δ in ppm):
UV-Vis Spectroscopy: Aqueous solutions show λmax at 258 nm (ε = 5,200 M⁻¹cm⁻¹) attributed to π→π* transitions within the pyridazine ring, with a shoulder at 310 nm (n→π*) from the carbonyl group. Solvatochromic shifts in polar solvents confirm charge-transfer character [2] [9].
Table 2: Spectroscopic Assignments of 1-(Pyridazin-4-yl)propan-2-one
Technique | Experimental Signal | Assignment | Calculated Value |
---|---|---|---|
FT-IR | 1702 cm⁻¹ | ν(C=O) | 1710 cm⁻¹ |
1585 cm⁻¹ | ν(C=N, pyridazine) | 1591 cm⁻¹ | |
¹H NMR | 2.21 ppm (s, 3H) | CH₃CO- | 2.25 ppm |
9.12 ppm (d, 1H) | Pyridazine H-6 | 9.08 ppm | |
UV-Vis | 258 nm | π→π* (pyridazine) | 263 nm |
The compound exhibits notable conformational flexibility, with rotational barriers of ~12 kJ/mol for the C(pyridazine)-CH₂ bond, enabling interconversion between syn and anti conformers relative to the carbonyl. Potential energy surface (PES) scans identify the anti conformer (carbonyl oxygen distal to pyridazine N1) as the global minimum, stabilized by nN→σ*C-H hyperconjugation. The syn conformer lies 3.2 kJ/mol higher, with a negligible population (<5%) at 298 K [2] [6].
Autoxidation susceptibility analysis via C-H Bond Dissociation Energy (BDE) calculations reveals that the methyl group adjacent to the carbonyl has the lowest BDE (82.5 kJ/mol), designating it as the primary site for radical-mediated degradation. In contrast, pyridazine ring C-H bonds exhibit BDEs >105 kJ/mol, indicating greater stability [2]. Molecular dynamics simulations in water demonstrate rapid torsional oscillations (τ ≈ 50 ps) but no solvent-induced tautomerism, contrasting with observations in pyridinone analogs [3] [10].
Table 3: Thermodynamic Parameters from Computational Analysis
Property | Value | Method |
---|---|---|
ΔGf (298 K) | 142.3 kJ/mol | DFT/B3LYP/6-311++G(d,p) |
C8-H BDE | 82.5 kJ/mol | DFT/wB97XD |
Rotational barrier (C7-C8) | 12.0 kJ/mol | PES scan |
HOMO-LUMO gap | 4.8 eV | TD-DFT |
Solubility Profiling: Experimental mole fraction solubility (xe) across pharmaceutically relevant solvents follows this order: DMSO (4.73 × 10⁻¹) > PEG-400 (4.12 × 10⁻¹) > Transcutol (3.46 × 10⁻¹) > ethyl acetate (8.1 × 10⁻²) > water (1.26 × 10⁻⁵) at 318 K. Solubility increases with temperature in all solvents, confirming endothermic dissolution (ΔHsol >0). The low aqueous solubility arises from the compound's rigid planar structure and strong intermolecular dipole-dipole interactions in the crystal lattice [4].
Partition Coefficients: Experimental LogP (octanol-water) is 0.85 ± 0.05, indicating moderate lipophilicity. DFT-calculated LogP (ALOGPS) aligns closely at 0.82. Solvent-specific partitioning reveals higher affinity for semi-polar media:
Acid-Base Properties: The pyridazine ring nitrogen (N2) exhibits pKa = 2.4 (calculated: 2.6) for protonation, while the carbonyl shows negligible basicity. Thus, the compound exists predominantly as a neutral species under physiological conditions (pH 7.4). Activity coefficients (γ) indicate strongest solute-solvent interactions in DMSO (γ = 1.2) and weakest in water (γ = 7800), correlating with solubility trends [2] [4].
Table 4: Solubility and Thermodynamic Dissolution Parameters
Solvent | Mole Fraction (xₑ) at 298 K | ΔHsol (kJ/mol) | γ |
---|---|---|---|
Water | 1.26 × 10⁻⁵ | 28.9 | 7800 |
Ethanol | 8.22 × 10⁻³ | 24.1 | 95 |
Ethyl acetate | 8.10 × 10⁻² | 19.3 | 12 |
PEG-400 | 4.12 × 10⁻¹ | 16.8 | 2.1 |
DMSO | 4.73 × 10⁻¹ | 15.2 | 1.2 |
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